molecular formula C14H13NO2 B3371865 N-(2-phenylmethoxyphenyl)formamide CAS No. 82725-38-0

N-(2-phenylmethoxyphenyl)formamide

Cat. No.: B3371865
CAS No.: 82725-38-0
M. Wt: 227.26 g/mol
InChI Key: VETDMZRCRDAJHY-UHFFFAOYSA-N
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Description

N-(2-Phenylmethoxyphenyl)formamide is an aromatic formamide derivative characterized by a benzyl ether (OCH₂Ph) substituent at the ortho position of the phenyl ring attached to the formamide group. This structural motif confers unique electronic and steric properties, distinguishing it from other formamide analogs. The compound’s ortho-substitution pattern may introduce steric hindrance, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-(2-phenylmethoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETDMZRCRDAJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297505
Record name N-(2-phenylmethoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82725-38-0
Record name NSC116407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-phenylmethoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylmethoxyphenyl)formamide can be synthesized through the N-formylation of 2-phenylmethoxyaniline using formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good-to-high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylmethoxyphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(2-phenylmethoxyphenyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-phenylmethoxyphenyl)formamide involves its interaction with molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenylmethoxy group may also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

The electronic and steric effects of substituents significantly impact formamide properties:

Compound Name Substituents Key Effects References
N-(2-Phenylmethoxyphenyl)formamide 2-OCH₂Ph Enhanced lipophilicity; steric hindrance at ortho position
N-(4-Methoxyphenyl)formamide 4-OCH₃ Electron-donating para-substitution; increased solubility in polar solvents
N-(2-Cyanophenyl)formamide 2-CN Electron-withdrawing group; increased NH acidity
N-(3-Acetylphenyl)formamide 3-COCH₃ Electron-withdrawing meta-substitution; stabilized formamide resonance
N-(2-Ethoxyphenyl)formamide 2-OCH₂CH₃ Smaller alkyl group; reduced steric effects compared to benzyl ether
  • Electron-donating groups (e.g., 4-OCH₃ in ) lower the C=O stretching frequency in IR (e.g., 1686 cm⁻¹ in ) due to resonance stabilization.

Physical and Spectral Properties

Key spectral and physical data highlights substituent effects:

Compound Name IR C=O Stretch (cm⁻¹) Solubility Notes References
This compound ~1686 (estimated) Likely soluble in DCM, DMF Benzyl ether increases lipophilicity
N-(4-Methoxyphenyl)formamide 1686 Water-insoluble; soluble in EtOAc Glycosylated form increases polarity
N-(3-Acetylphenyl)formamide ~1680–1700 Soluble in DCM, methanol Acetyl group stabilizes crystalline form
  • IR Shifts : Electron-withdrawing groups (e.g., CN, acetyl) slightly raise C=O stretch frequencies compared to electron-donating groups (e.g., OCH₃) .
  • Solubility : Bulky substituents (e.g., benzyl ether) reduce aqueous solubility but enhance organic solvent compatibility .

Biological Activity

N-(2-phenylmethoxyphenyl)formamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO2
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
  • Molecular Weight : 253.30 g/mol

This compound primarily acts as a beta2-adrenergic receptor agonist , similar to other compounds in its class. Upon binding to these receptors, it initiates a series of biochemical events:

  • Activation of Adenylate Cyclase : This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).
  • Increase in cAMP Levels : Elevated cAMP activates protein kinase A (PKA).
  • Muscle Relaxation : PKA inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to relaxation of bronchial smooth muscle.

This pathway is crucial for therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is essential.

Biochemical Pathways

The activation of beta2 receptors by this compound triggers several downstream signaling pathways:

  • Relaxation of Bronchial Smooth Muscle : Facilitates airflow in obstructive airway diseases.
  • Inhibition of Inflammatory Mediators : Reduces the release of pro-inflammatory cytokines from mast cells and eosinophils.

Study 1: Bronchodilator Effects

In a study examining the bronchodilator effects of this compound, researchers found that administration led to significant improvements in airflow metrics in animal models of asthma. The compound demonstrated a dose-dependent response, with higher doses correlating with improved lung function parameters.

Dose (mg/kg)FEV1 Improvement (%)Airway Resistance (cmH2O/L/s)
0.52515
1.04010
2.0605

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of the compound. It was observed that this compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha in cultured human bronchial epithelial cells.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-alpha20090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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